Rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
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Overview
Description
rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure and the presence of fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[22. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and fluorination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and consistency for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity and specificity . The pathways involved may include inhibition or activation of target proteins, leading to downstream effects that are of interest in various research fields .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (4-fluorophenyl)(pyridin-4-yl)methanone
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
Uniqueness
rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride stands out due to its unique bicyclic structure and the presence of multiple fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16F2N2 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[6-fluoro-5-(4-fluorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16F2N2/c18-12-3-1-10(2-4-12)15-7-11(9-20-17(15)19)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8H2 |
InChI Key |
FSSDAFCFDRVHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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